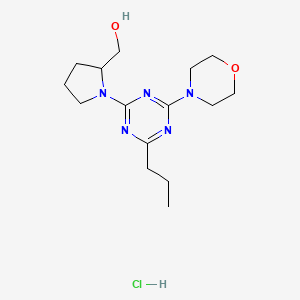
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is a complex organic compound that features a morpholine ring, a triazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the morpholine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinyl)-1-propanone: A simpler compound with a morpholine ring and a ketone group.
4-(1-Morpholinyl)-1,8-naphthalimide: Contains a morpholine ring and a naphthalimide moiety.
1-(4-Morpholinyl)-1-octadecanone: Features a morpholine ring and a long aliphatic chain.
Uniqueness
1-(4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-2-pyrrolidinemethanol monohydrochloride is unique due to its combination of three distinct ring systems (morpholine, triazine, and pyrrolidine) and its potential for diverse chemical reactivity and applications. This structural complexity provides opportunities for novel interactions and functionalities not seen in simpler compounds.
Properties
CAS No. |
127374-90-7 |
|---|---|
Molecular Formula |
C15H26ClN5O2 |
Molecular Weight |
343.85 g/mol |
IUPAC Name |
[1-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C15H25N5O2.ClH/c1-2-4-13-16-14(19-7-9-22-10-8-19)18-15(17-13)20-6-3-5-12(20)11-21;/h12,21H,2-11H2,1H3;1H |
InChI Key |
VCFYUEOVAHHWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCCC2CO)N3CCOCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















